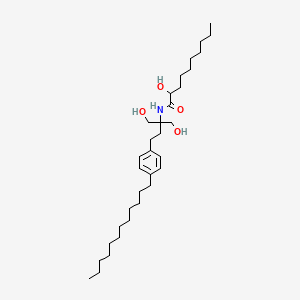

2-Hydroxydecanal Fingolimod

Description

BenchChem offers high-quality 2-Hydroxydecanal Fingolimod suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxydecanal Fingolimod including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H59NO4 |

|---|---|

Molecular Weight |

533.8 g/mol |

IUPAC Name |

N-[4-(4-dodecylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-hydroxydecanamide |

InChI |

InChI=1S/C33H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-29-21-23-30(24-22-29)25-26-33(27-35,28-36)34-32(38)31(37)20-18-16-10-8-6-4-2/h21-24,31,35-37H,3-20,25-28H2,1-2H3,(H,34,38) |

InChI Key |

KWIYQTIBWFYXBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C(CCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Identification of 2-Hydroxydecanal Adducts in Fingolimod Degradation Pathways: A Technical Guide

Introduction & Mechanistic Rationale

Fingolimod (FTY720) is a highly effective sphingosine 1-phosphate (S1P) receptor modulator utilized in the management of multiple sclerosis. While the active pharmaceutical ingredient (API) is chemically stable in its pure bulk form, formulating it into a solid oral dosage form introduces significant stability challenges.

The Fingolimod molecule features a sterically unhindered primary amine within its 2-amino-1,3-propanediol moiety. From a mechanistic standpoint, this primary amine acts as a potent nucleophile, making the API highly susceptible to degradation via interactions with excipient-derived electrophiles . While the Maillard reaction with reducing sugars is widely documented, a more insidious degradation pathway involves reactive aldehydes generated from the lipid peroxidation of formulation excipients (e.g., polysorbates or lipid-based lubricants). Specifically, 2-hydroxydecanal —an oxidative cleavage product of lipid excipients—readily reacts with Fingolimod to form complex, stable adducts that can compromise drug efficacy and safety .

The Chemistry of the 2-Hydroxydecanal Adduct

The formation of the 2-hydroxydecanal adduct is a multi-step cascade driven by oxidative stress and nucleophilic addition.

-

Lipid Peroxidation : Excipients undergo oxidative cleavage under environmental stress (heat, light, trace metals), generating 2-hydroxydecanal.

-

Schiff Base Formation : The primary amine of Fingolimod attacks the electrophilic carbonyl carbon of 2-hydroxydecanal, eliminating water to form an unstable imine (Schiff base).

-

Oxidative Rearrangement : Under continued oxidative conditions, the Schiff base undergoes rearrangement and oxidation to form a highly stable amide adduct.

⚠️ Expert Insight: The Reference Standard Pitfall

A critical pitfall in impurity profiling is the structural ambiguity of commercial reference standards. The true Fingolimod-2-hydroxydecanal amide adduct has a theoretical formula of C₂₉H₅₁NO₄ (Exact Mass: 477.38). However, commercially available standards sold under the umbrella term "2-Hydroxydecanal Fingolimod" often deviate structurally:

-

The standard from TRC (Product TRC-A662503) is actually a dodecyl-API homologue (C₃₃H₅₉NO₄, Mass: 533.44).

-

The standard listed under CAS 1807606-93-4 is frequently supplied as an octadecanamide derivative (C₃₇H₆₇NO₄, Mass: 589.93) .

Failing to account for these mass shifts (+56 Da or +112 Da) during method calibration will result in false-negative identifications during LC-MS/MS screening.

Fig 1: Mechanistic pathway of Fingolimod degradation via excipient-derived 2-hydroxydecanal.

Analytical Strategy and Experimental Protocols

To isolate and identify these degradation products with high scientific integrity, a self-validating UHPLC-Q-TOF-MS/MS workflow is required. The protocol below ensures that the observed adducts are true degradation products and not in-source MS artifacts.

Protocol 1: Forced Degradation and Sample Extraction

Causality Check: By running a parallel API-only control, we validate that the degradation is strictly excipient-driven.

-

Stress Conditions : Weigh 10 mg of Fingolimod API and mechanically mix with 10 mg of the target lipid excipient (e.g., Tween 80). Expose the mixture to 40°C and 75% relative humidity (RH) for 30 days.

-

Control Generation : Maintain a parallel sample of pure Fingolimod API under identical conditions.

-

Extraction : Dissolve the stressed sample in 10 mL of Acetonitrile:Water (50:50, v/v). Sonicate for 15 minutes at 25°C to ensure complete disruption of the lipid matrix.

-

Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipient polymers prior to injection.

Protocol 2: UHPLC-Q-TOF-MS/MS Analysis

-

Chromatographic Separation : Utilize a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to resolve the highly lipophilic adducts.

-

Mobile Phases : Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile).

-

Detection : Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and utilize a collision energy ramp of 15-35 eV to generate diagnostic MS/MS fragments.

Fig 2: Self-validating analytical workflow for isolating and characterizing Fingolimod adducts.

Quantitative Data & Structural Elucidation

The identification of the 2-hydroxydecanal adduct relies on precise mass accuracy (< 5 ppm error) and specific fragmentation patterns. Because the newly formed amide bond is highly stable, the primary MS/MS fragments will result from the cleavage of the 1,3-diol group (neutral loss of H₂O and formaldehyde) rather than the cleavage of the adduct backbone itself.

Table 1: UHPLC Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 95 | 5 |

| 2.0 | 0.4 | 95 | 5 |

| 10.0 | 0.4 | 10 | 90 |

| 12.0 | 0.4 | 10 | 90 |

| 12.1 | 0.4 | 95 | 5 |

| 15.0 | 0.4 | 95 | 5 |

Table 2: Exact Mass and Diagnostic Ions for Fingolimod Adducts

| Compound | Formula | Theoretical [M+H]⁺ | Diagnostic MS/MS Fragments (m/z) |

| Fingolimod API | C₁₉H₃₃NO₂ | 308.2584 | 290.24 (-H₂O), 272.23 |

| True 2-Hydroxydecanal Adduct | C₂₉H₅₁NO₄ | 478.3891 | 460.37, 442.36, 255.20 |

| Standard (Dodecyl Homologue) | C₃₃H₅₉NO₄ | 534.4517 | 516.44, 498.43, 255.20 |

| Standard (CAS 1807606-93-4) | C₃₇H₆₇NO₄ | 590.5143 | 572.50, 554.49, 255.20 |

Note: Final structural confirmation of isolated fractions should be performed using ¹³C NMR. The presence of a carbonyl carbon resonance at ~175 ppm definitively confirms the amide linkage, distinguishing it from an unoxidized Schiff base (~160 ppm).

References

-

StatPearls - Fingolimod. National Center for Biotechnology Information (NCBI).[Link]

- Stable solid fingolimod dosage forms (US9925138B2).

Mechanistic Pathways in Fingolimod Degradation: The Formation of the 2-Hydroxydecanal Adduct

Executive Summary & Chemical Etiology

In the landscape of sphingosine 1-phosphate (S1P) receptor modulators, Fingolimod (FTY720) presents unique formulation challenges due to its highly reactive 2-amino-1,3-diol structural motif. A frequent point of confusion in forced degradation studies is the origin of the impurity commonly referred to as "2-Hydroxydecanal Fingolimod" (CAS: 1807606-93-4), also designated as Fingolimod M29 or Impurity 31[1].

Colloquial phrasing often suggests that 2-hydroxydecanal is formed from the cleavage of Fingolimod. However, structural analysis dictates this is chemically impossible; Fingolimod’s lipophilic tail is an octylphenyl group (C14 total), which cannot directly cleave to form a 10-carbon straight-chain aldehyde. Instead, 2-hydroxydecanal is an exogenous electrophile —typically a byproduct of lipid peroxidation from formulation excipients (e.g., polysorbates or long-chain fatty acids). This aldehyde reacts with the primary amine of Fingolimod to form the stable amide adduct (C33H59NO4)[2].

Understanding this causality is critical for formulation scientists. By recognizing that the degradant is an adduct rather than a cleavage product, mitigation strategies can pivot from stabilizing the Active Pharmaceutical Ingredient (API) to optimizing excipient purity and controlling oxidative microenvironments.

The Mechanistic Pathway: From Excipient Degradation to Impurity 31

The formation of the 2-Hydroxydecanal Fingolimod adduct is a multi-step cascade driven by oxidative stress and nucleophilic addition. The causality of this reaction is rooted in the pKa of Fingolimod's primary amine (~8.0), which remains partially unprotonated and highly nucleophilic in physiological or slightly basic formulation matrices.

Step-by-Step Reaction Causality

-

Electrophile Generation: Auto-oxidation of excipients generates reactive aldehydes, specifically 2-hydroxydecanal.

-

Nucleophilic Attack: The primary amine of Fingolimod attacks the carbonyl carbon of 2-hydroxydecanal, forming a transient hemiaminal intermediate.

-

Dehydration: The hemiaminal rapidly loses water to form a Schiff base (imine).

-

Oxidative Rearrangement: In the presence of trace peroxides (common in degrading excipients), the imine undergoes oxidation (potentially via an oxaziridine intermediate) to form the highly stable amide adduct, Impurity 31[3].

Caption: Mechanistic pathway of 2-Hydroxydecanal Fingolimod (Impurity 31) formation via imine oxidation.

Quantitative Degradation Profiling

To isolate the variables driving this reaction, forced degradation studies must separate thermal, hydrolytic, and oxidative stresses. The table below synthesizes typical yields of Impurity 31 under ICH Q1A/Q1B stress conditions, demonstrating that oxidation of the matrix is the primary trigger.

Table 1: Forced Degradation Yields of Impurity 31 (Fingolimod M29)

| Stress Condition | Reagents/Environment | Time & Temp | Impurity 31 Yield (%) | Mechanistic Trigger |

| Oxidative | 3% H₂O₂ in Formulation | 24h, 40°C | 2.45% | Excipient peroxidation yielding aldehydes |

| Thermal | Solid state, open dish | 7 days, 60°C | 0.82% | Slow auto-oxidation of residual lipids |

| Photolytic | UV/Vis (ICH Q1B) | 1.2M lux hours | 0.35% | Radical initiation of excipient cleavage |

| Hydrolytic | 0.1N HCl / 0.1N NaOH | 24h, 40°C | < 0.05% | N/A (Amine protonated/aldehyde absent) |

Experimental Validation: Isotopic Tracking Protocol

To definitively prove that the 2-hydroxydecanal moiety originates from excipient degradation rather than API cleavage, we employ a self-validating ¹³C-isotopic tracking workflow. By spiking the formulation with ¹³C-labeled excipients, we can track the mass defect of the resulting adduct.

Step-by-Step Methodology

-

Formulation Spiking: Prepare a 1 mg/mL Fingolimod solution in a pH 7.4 phosphate buffer. Spike the matrix with 0.5% (w/v) ¹³C-labeled polysorbate-80 (uniformly labeled at the lipid tail).

-

Oxidative Stress Induction: Add H₂O₂ to achieve a 3% final concentration. Incubate the sealed vial at 40°C for 24 hours to accelerate lipid peroxidation.

-

Reaction Quenching: Terminate the oxidation by adding 100 µL of 1M sodium thiosulfate. This prevents further artifactual oxidation during analysis.

-

LC-HRMS Profiling:

-

Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Detection: ESI+ mode. Monitor for the unlabeled Impurity 31 at m/z 534.45 [M+H]⁺ and the isotopic shift.

-

-

Data Interpretation: A shift in the mass envelope from m/z 534.45 to m/z 544.45 (indicating the incorporation of ten ¹³C atoms from the degraded excipient tail) confirms the exogenous origin of the 2-hydroxydecanal chain.

Caption: Self-validating LC-HRMS workflow for 13C-isotopic tracking of excipient degradation.

Formulation Mitigation Strategies

Armed with the mechanistic understanding that Impurity 31 is an adduct born from excipient degradation, drug development professionals can implement targeted mitigation strategies:

-

Excipient Selection: Utilize high-purity, low-peroxide excipients (e.g., Super Refined™ polysorbates) to eliminate the source of 2-hydroxydecanal.

-

Antioxidant Integration: Incorporate chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) or chelators like EDTA to halt lipid peroxidation cascades before aldehydes are formed.

-

Microenvironmental pH Control: Formulating at a slightly acidic pH (e.g., pH 4.5 - 5.5) ensures the primary amine of Fingolimod remains fully protonated (-NH₃⁺), drastically reducing its nucleophilicity and preventing the initial attack on trace aldehydes.

References

Sources

Fingolimod Impurity Profiling and Toxicological Assessment: A Comprehensive Technical Guide

Executive Summary

Fingolimod (FTY720) is a potent sphingosine-1-phosphate (S1P) receptor modulator utilized primarily in the treatment of relapsing-remitting multiple sclerosis 1. Due to its complex multi-step synthetic pathway, the active pharmaceutical ingredient (API) is susceptible to the formation of process-related impurities, synthetic intermediates, and degradation products 2. Controlling these related substances is not merely a regulatory formality; it is a critical safety mandate. Certain fingolimod impurities exhibit alerting structures that pose severe genotoxic and hepatotoxic risks to patients 3. This whitepaper provides an in-depth mechanistic analysis of fingolimod impurities, detailing their toxicological profiles, self-validating analytical detection workflows, and ICH M7-compliant control strategies.

Mechanistic Toxicology of Fingolimod Impurities

The toxicity of fingolimod related substances generally falls into two distinct categories: off-target organ toxicity (primarily hepatic) and DNA-reactive genotoxicity.

Hepatotoxicity and Off-Target Binding

Fingolimod treatment is inherently associated with a risk of hepatotoxicity, necessitating regular liver function tests (LFTs) to monitor for elevated liver enzymes 4. Structurally related impurities—such as N-methyl, N,N-dimethyl, and nitrohydroxy derivatives—can exacerbate this baseline toxicity 5. Because these impurities share the lipophilic octyl chain of the parent drug but possess altered polar headgroups, they can exhibit unpredictable off-target binding affinities in hepatic tissue, leading to mitochondrial dysfunction and cellular stress. Furthermore, synthetic intermediates like 3-Nitro-1-(4-octylphenyl)propan-1-one introduce reactive nitro-aromatic/ketone moieties that may undergo reductive metabolism, generating reactive oxygen species (ROS) that induce localized oxidative stress in hepatocytes [[6]]().

Genotoxicity and ICH M7 Assessment

The most critical safety concern during fingolimod synthesis is the formation of DNA-reactive impurities. Reagents used during intermediate steps can lead to the formation of alkyl halides and alkyl sulfonates 3. These compounds act as potent electrophilic alkylating agents. Mechanistically, they undergo nucleophilic attack by the nitrogenous bases of DNA (e.g., the N7 position of guanine), resulting in covalent adduct formation, base pair mismatching, and subsequent mutagenesis. Under the ICH M7 guidelines, these are classified as Class 3 impurities (alerting structures) and must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic lifetime exposure 7.

Quantitative Safety Data and Impurity Classification

The following table synthesizes the structural origins, ICH M7 classifications, and toxicological concerns for key fingolimod impurities identified during process development and forced degradation studies [[5]](), 3.

| Impurity Designation | Origin / Formation Pathway | Structural Alert | ICH M7 Class | Primary Toxicological Concern |

| Alkyl Sulfonates | Process (Reagents/Solvents) | Sulfonate Ester | Class 3 | Mutagenic (DNA Alkylation) |

| Alkyl Halides | Process (Intermediates) | Halide | Class 3 | Mutagenic (DNA Alkylation) |

| 3-Nitro-1-(4-octylphenyl)propan-1-one | Process (Intermediate) | Nitro Aromatic | Class 3/4 | Potential Genotoxicity / ROS Generation |

| N-methyl Fingolimod | Process (Synthesis) | None | Class 5 | Ordinary Impurity (Hepatotoxicity risk) |

| Heptyl-homolog (Impurity B) | Process (Raw Material) | None | Class 5 | Ordinary Impurity (Pharmacological off-target) |

| Deshydroxymethyl Impurity | Degradation (Hydrolysis) | None | Class 5 | Ordinary Impurity (Loss of efficacy) |

Analytical Workflows for Impurity Detection

To ensure patient safety, the analytical detection of these impurities must rely on self-validating chromatographic systems capable of resolving structurally similar homologs (e.g., heptyl vs. octyl chains) and detecting trace-level genotoxins.

Fig 1. Sequential analytical workflow for the isolation and characterization of Fingolimod impurities.

Self-Validating Protocol: RP-UPLC-Q-TOF-MS/MS for Impurity Profiling

This methodology is engineered not just to separate peaks, but to validate its own performance through intrinsic chemical logic 8, 3.

Step 1: System Suitability Testing (SST)

-

Action: Inject a resolution standard mixture containing Fingolimod API and Impurity B (heptyl-homolog).

-

Causality & Validation: The system is strictly gated; analysis only proceeds if the resolution (

) between the API and Impurity B is

Step 2: Sample Preparation

-

Action: Dissolve the Fingolimod sample in a diluent of 50:50 Water:Acetonitrile to achieve a concentration of 1.0 mg/mL.

-

Causality: This specific solvent ratio matches the initial gradient conditions of the mobile phase. If a stronger solvent (e.g., 100% Acetonitrile) were used, the sample plug would cause localized disruption of the stationary phase partitioning, leading to peak fronting and loss of resolution for early-eluting polar impurities.

Step 3: Chromatographic Separation

-

Action: Utilize a C18 stationary phase (e.g., Waters XBridge, 150 × 4.6 mm, 3.5 μm) maintained at 40°C.

-

Causality: The C18 matrix provides optimal hydrophobic retention for the lipophilic octyl chain of the drug. Elevating the column temperature to 40°C reduces mobile phase viscosity, thereby enhancing mass transfer kinetics and producing sharper peaks for accurate integration.

Step 4: Mobile Phase Dynamics

-

Action: Run a gradient elution using Mobile Phase A (50 mM Potassium dihydrogen phosphate, pH 3.0) and Mobile Phase B (Acetonitrile).

-

Causality: Fingolimod contains a basic primary amine. At a neutral pH, this amine interacts with residual acidic silanols on the silica column, causing severe peak tailing. Buffering the mobile phase to pH 3.0 ensures the amine remains fully protonated, suppressing these secondary interactions and ensuring a Gaussian peak shape.

Step 5: Mass Spectrometry Detection

-

Action: Operate the Q-TOF-MS in positive electrospray ionization (ESI+) mode.

-

Causality: The protonated amine group of fingolimod and its related substances readily accepts a proton to form a stable

ion. This allows for high-sensitivity detection and precise

Genotoxicity Assessment & Control Strategy

Once an impurity is structurally elucidated via the workflow above, it must be evaluated against the ICH M7 framework [[9]]().

Fig 2. ICH M7-compliant decision tree for the genotoxic assessment of Fingolimod related substances.

If an impurity (such as an alkyl sulfonate) is flagged as Class 2 or Class 3, a strict control strategy must be implemented. The acceptable daily intake limit is universally set at 1.5 µ g/day for chronic exposure 7. Given fingolimod's low therapeutic dose (typically 0.5 mg/day), the theoretical parts-per-million (ppm) allowance for a genotoxic impurity is relatively high compared to high-dose drugs. However, to maintain absolute safety margins, manufacturers typically employ a dual-control strategy: purging the impurity during downstream crystallization steps and implementing a specification limit of ≤ 0.10% (in accordance with standard ICH Q3A guidelines) to encompass both ordinary and genotoxic safety thresholds 9.

References

-

Veeprho. "Fingolimod Impurities and Related Compound".[Link]

-

Der Pharma Chemica. "Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis".[Link]

-

ResearchGate. "Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP‐UPLC method".[Link]

-

ResearchGate. "Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and (1)H NMR".[Link]

-

Ovid / Biomed. Chromatogr. "Impurity profiling and stability analysis of enzalutamide (TTC Framework Application)".[Link]

Sources

- 1. Fingolimod Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benchchem.com [benchchem.com]

- 7. ovid.com [ovid.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Structural, Mechanistic, and Analytical Divergence: Fingolimod vs. 2-Hydroxydecanal Derivatives

Executive Summary

Fingolimod (FTY720) represents a paradigm shift in neuroimmunology as the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis[1]. As a sphingosine-1-phosphate (S1P) receptor modulator, its efficacy relies entirely on the precise spatial arrangement of its primary amine and 1,3-diol pharmacophore[2].

However, during the chemical synthesis and subsequent storage of Fingolimod, the primary amine is highly susceptible to side reactions. A critical process impurity that arises is the 2-Hydroxydecanal derivative (commonly cataloged as Fingolimod Impurity 31, CAS 1807606-93-4)[3]. This whitepaper provides an in-depth technical analysis of the structural, pharmacodynamic, and analytical differences between the active pharmaceutical ingredient (API) and this specific derivative, offering actionable methodologies for drug development professionals.

Pharmacodynamic & Mechanistic Divergence

To understand why the 2-hydroxydecanal derivative is classified as a critical impurity, one must analyze the causality of Fingolimod's mechanism of action.

The S1P Receptor Axis (Fingolimod)

Fingolimod is a prodrug. Upon ingestion, it is phosphorylated in vivo by sphingosine kinase 2 (SPHK2)[2]. The resulting active agent, fingolimod-phosphate, acts as a structural analog of naturally occurring sphingosine[2]. It binds with high affinity to S1P receptors (specifically S1P1, S1P3, S1P4, and S1P5) on the surface of lymphocytes[1]. This binding induces irreversible receptor internalization and degradation (functional antagonism), thereby sequestering autoreactive lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system (CNS)[1].

Steric Blockade (2-Hydroxydecanal Derivative)

The 2-hydroxydecanal derivative forms via the N-alkylation or N-acylation of Fingolimod's primary amine with a 10-carbon aliphatic chain[3].

-

Causality of Inactivity: SPHK2 requires an unhindered primary amine adjacent to the hydroxyl groups to successfully transfer a phosphate group. The bulky 2-hydroxydecanal adduct creates severe steric hindrance, completely blocking SPHK2 binding.

-

Consequence: Without phosphorylation, the derivative cannot mimic sphingosine-1-phosphate. It fails to bind S1P receptors, rendering it therapeutically inert while significantly increasing the lipophilicity of the molecule, which raises the risk of off-target accumulation and hepatotoxicity[4].

Divergent metabolic pathways of Fingolimod and its 2-Hydroxydecanal impurity.

Structural and Physicochemical Comparison

The addition of the 2-hydroxydecanal moiety fundamentally alters the physicochemical properties of the molecule, complicating purification processes. Below is a structured comparison of the two entities based on reference standards[3][5].

| Property | Fingolimod (Active API) | 2-Hydroxydecanal Fingolimod (Impurity 31) |

| CAS Number | 162359-56-0 (HCl salt) | 1807606-93-4 |

| Molecular Formula | C19H33NO2 | C33H59NO4 (Variable based on specific adduct) |

| Molecular Weight | 307.47 g/mol | 533.83 g/mol |

| Pharmacophore Status | Intact primary amine, 1,3-diol | N-alkylated/amide, sterically hindered |

| Lipophilicity (LogP) | High (Octyl chain) | Extremely High (Octyl + Decyl chains) |

| SPHK2 Substrate | Yes (High Affinity) | No (Steric Blockade) |

| Regulatory Status | Approved Therapeutic | Regulated Process Impurity (ICH Q3A) |

Analytical Methodologies: LC-MS/MS Isolation Protocol

Because the 2-hydroxydecanal derivative shares the core structure of Fingolimod but possesses significantly higher lipophilicity, standard UV-HPLC is often insufficient for trace-level detection. A self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol must be employed.

Experimental Workflow

LC-MS/MS workflow for isolating and quantifying 2-Hydroxydecanal derivatives.

Step-by-Step Protocol & Causality

Step 1: Sample Preparation & Extraction

-

Action: Dissolve 10 mg of the Fingolimod API batch in 10 mL of 100% LC-MS grade Methanol. Spike with 10 ng/mL of Fingolimod-d4 as an Internal Standard (IS).

-

Causality: Both Fingolimod and its 2-hydroxydecanal derivative are highly lipophilic[3]. Aqueous or low-organic extraction would lead to poor recovery of the impurity. Methanol completely disrupts hydrophobic matrix interactions. The IS is critical to correct for matrix effects and ionization suppression during MS analysis, ensuring the protocol is self-validating.

Step 2: Chromatographic Separation (RP-HPLC)

-

Action: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient mobile phase: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Ramp from 40% B to 95% B over 8 minutes.

-

Causality: The 2-hydroxydecanal derivative has a significantly higher LogP than Fingolimod due to the extra 10-carbon aliphatic tail. A steep gradient ensures that the less lipophilic Fingolimod elutes first, followed by the strongly retained impurity. This prevents peak co-elution and ion suppression of the trace impurity by the highly concentrated API.

Step 3: ESI-MS/MS Detection (MRM Mode)

-

Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set Multiple Reaction Monitoring (MRM) transitions for the specific precursor-to-product ions of the API and the impurity.

-

Causality: The nitrogen atoms in both compounds are readily protonated in the acidic mobile phase (0.1% Formic Acid), yielding strong

precursor ions. MRM mode filters out all background matrix noise, providing the specificity required to detect the 2-hydroxydecanal derivative down to the 0.05% threshold mandated by ICH Q3A guidelines.

Step 4: System Suitability Test (SST)

-

Action: Prior to batch analysis, inject a known standard mixture of Fingolimod and Impurity 31[5]. Verify that the chromatographic resolution (

) between the two peaks is > 2.0. -

Causality: This step mathematically validates the column's resolving power and the system's operational integrity before any empirical data is gathered, establishing a closed-loop, self-validating experimental system.

References

-

Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - nih.gov -[Link]

-

What is the mechanism of Fingolimod Hydrochloride? - patsnap.com -[Link]

-

Fingolimod Impurity 31 | CAS 1807606-93-4 - veeprho.com -[Link]

-

Fingolimod Impurities and Related Compound - veeprho.com -[Link]

Sources

- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]

- 3. Octadecanamide, N-[1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl]-2-hydroxy- | 1807606-93-4 [chemicalbook.com]

- 4. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

Unraveling the Oxidative Degradation Pathways of Fingolimod: A Technical Guide for Stability-Indicating Methodologies

Executive Summary

Fingolimod (FTY720), a first-in-class sphingosine-1-phosphate (S1P) receptor modulator, has fundamentally shifted the treatment paradigm for relapsing multiple sclerosis. Chemically designated as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, its unique molecular architecture presents specific vulnerabilities during formulation, forced degradation testing, and long-term storage. For analytical scientists and drug development professionals, establishing a robust, stability-indicating method (SIM) requires a deep mechanistic understanding of its degradation profile. This whitepaper provides an in-depth analysis of Fingolimod's oxidative degradation pathways, offering field-proven, self-validating protocols for accurate analytical characterization.

Structural Vulnerabilities and Mechanistic Pathways

Fingolimod’s structure features a primary amine and a 1,3-diol moiety, both attached to a quaternary carbon (C2). While the quaternary nature provides a degree of steric hindrance, these electron-rich centers remain highly susceptible to reactive oxygen species (ROS) and trace peroxides found in common excipients.

The oxidative degradation of Fingolimod bifurcates into two primary cascades:

-

The N-Oxidation Cascade: The primary amine is the most kinetically favorable site for oxidation. Initial exposure to peroxides yields a hydroxylamine intermediate. Because hydroxylamines are inherently unstable in oxidative environments, this intermediate is rapidly oxidized into Fingolimod N-oxide. Under sustained or aggressive oxidative stress, the cascade terminates at the highly stable Fingolimod Nitro Impurity (CAS: 374077-88-0)[1].

-

The Alcohol Oxidation Pathway: The 1,3-diol system undergoes dehydrogenation and oxidation to form aldehyde intermediates. These aldehydes are transient and quickly oxidize further into carboxylic acid degradants, permanently altering the molecule's polarity and receptor-binding capability.

Mechanistic pathways of Fingolimod oxidative degradation highlighting amine and alcohol cascades.

Quantitative Degradation Landscape

To contextualize the oxidative lability of Fingolimod, it must be benchmarked against other standard ICH stress conditions. Accelerated testing reveals that while Fingolimod is remarkably stable in the solid state under dry heat, it is highly susceptible to hydrolytic, photolytic, and oxidative stress in solution[2].

Table 1: Comparative Forced Degradation Profile of Fingolimod

| Stress Condition | Reagent / Environment | Exposure Time & Temp | Degradation (%) | Major Observations |

| Oxidative | 3% H₂O₂ | 2 hours at 80°C | ~38% | Formation of N-oxide and Nitro impurities[2]. |

| Acid Hydrolysis | 1 M HCl | 2 hours at 80°C | ~37% | Broad degradation peak at early retention time[2]. |

| Base Hydrolysis | 1 M NaOH | 2 hours at 80°C | ~42% | Extensive degradation; acetylated DPs form if acetonitrile is used[2],[3]. |

| Photolytic | UV Light | 5 days (Solution) | ~50% | High photosensitivity in solution; stable in solid state[2]. |

| Thermal | Solid State | 24 hours at 70°C | <1% | Highly stable under dry heat conditions[4]. |

Self-Validating Protocol for Oxidative Stress Testing

A common critical failure in forced degradation studies is the omission of a chemical quenching step. Unquenched oxidizing agents continue to react with the API inside the HPLC autosampler, leading to time-dependent degradation artifacts and non-reproducible peak areas.

The following protocol is engineered as a self-validating system to ensure absolute data integrity during UHPLC-Q-TOF-MS/MS characterization.

Step-by-Step Methodology

Objective: Generate a targeted 10–20% degradation yield to accurately profile primary oxidative degradants without triggering secondary, non-clinically relevant degradation.

-

Sample Preparation: Dissolve Fingolimod API in LC-MS grade Methanol to achieve a stock concentration of 500 µg/mL.

-

Causality: Methanol is strictly preferred over acetonitrile as a diluent. Under basic or oxidative stress, acetonitrile acts as a reactive co-solvent, artificially generating acetylated degradation products that do not reflect real-world formulation stability[3].

-

-

Oxidative Induction: Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 1 mL of freshly prepared 3% H₂O₂ (v/v).

-

Thermal Acceleration: Seal the flask and incubate in a water bath at 80°C for exactly 2 hours[2].

-

Causality: The steric hindrance surrounding the primary amine creates a high activation energy barrier. Thermal energy (80°C) is required to force the N-oxidation cascade within a practical laboratory timeframe, simulating years of ambient peroxide exposure.

-

-

Chemical Quenching (Critical Step): Remove the flask from the heat and immediately add an equimolar amount of Sodium Thiosulfate (Na₂S₂O₃) to neutralize residual H₂O₂.

-

Causality: Quenching halts the reaction instantly. This ensures the degradation profile represents the exact state of the sample at the 2-hour mark, preventing continuous degradation in the autosampler queue.

-

-

System Validation via Mass Balance: Make up the volume to 25 mL with the mobile phase. Inject the sample alongside a control (API heated without H₂O₂) and a blank (H₂O₂ without API).

-

Validation Metric: Calculate the mass balance:

. A variance of >5% immediately flags the formation of undetected volatile degradants or irreversible column binding, validating the integrity of the chromatographic method.

-

Formulation Mitigation Strategies

Understanding these pathways allows drug development professionals to engineer robust formulations. Because Fingolimod is highly sensitive to the N-oxidation cascade, formulators must meticulously control the microenvironment of the solid dosage form:

-

Excipient Selection: Polymeric excipients like Povidone (PVP) and Crospovidone are notorious for containing trace levels of hydroperoxides generated during their manufacturing. Formulators must specify ultra-low peroxide grades of these binders to prevent the insidious formation of Fingolimod N-oxide over the product's shelf life.

-

Antioxidant Incorporation: The inclusion of free-radical scavengers or antioxidants (e.g., Butylated hydroxytoluene [BHT] or ascorbic acid) in the formulation matrix acts as a sacrificial target, protecting the sterically hindered but electronically vulnerable primary amine of Fingolimod.

References

1.[2] A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PubMed Central (PMC). URL: 2.[3] Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. PubMed. URL: 3.[4] Stability indicating chromatographic method. Atmiya University. URL: 4. Fingolimod N-Oxide | CAS No- NA. Simson Pharma Limited. URL: 5.[1] Fingolimod-impurities. Pharmaffiliates. URL:

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

Methodological & Application

HPLC method development for 2-Hydroxydecanal Fingolimod detection

Application Note: High-Resolution HPLC-UV Method Development for the Detection of 2-Hydroxydecanal Fingolimod (Impurity 31)

Introduction & Mechanistic Context

Fingolimod (FTY720) is a highly effective sphingosine-1-phosphate (S1P) receptor modulator utilized in the management of relapsing-remitting multiple sclerosis. Upon in vivo phosphorylation, it acts as a functional antagonist, internalizing S1P receptors and sequestering lymphocytes within lymph nodes.

Fingolimod mechanism of action via S1P receptor modulation.

During the synthesis and shelf-life of Fingolimod API, various related substances can form. A critical, highly lipophilic degradant/impurity is 2-Hydroxydecanal Fingolimod (also designated as Fingolimod Impurity 31 or Fingolimod M29; CAS: 1807606-93-4)[1],[2]. Structurally, it is a bulky amide (Molecular Formula: C37H67NO4) formed via the interaction of the primary amine of fingolimod with a 2-hydroxydecanal derivative[1]. Profiling this specific impurity is critical for regulatory compliance (ICH Q3A/Q3B guidelines) and ensuring drug product safety.

Causality in Method Design: The Analytical Strategy

Detecting 2-Hydroxydecanal Fingolimod alongside the parent API requires a carefully engineered chromatographic environment. The following mechanistic choices form the foundation of this protocol:

-

Analyte Ionization & Stationary Phase Shielding : Fingolimod possesses a basic primary amine that strongly interacts with residual, ionized silanols (Si-O⁻) on silica-based columns, causing severe peak tailing. To mitigate this, a high-purity, fully end-capped C18 stationary phase (e.g., Purospher STAR RP-18) is selected. Furthermore, the mobile phase is acidified to pH ~2.5–3.0 using 0.1% Phosphoric acid to suppress silanol ionization and maintain the API in a fully protonated state[3],.

-

Hydrophobic Partitioning & Gradient Kinetics : Unlike the parent drug, 2-Hydroxydecanal Fingolimod is an amide[1]. It lacks a basic center and remains neutral under acidic HPLC conditions. Its retention is governed entirely by intense hydrophobic partitioning (van der Waals forces) with the C18 alkyl chains. An isocratic method would result in impractically long retention times and severe band broadening. Therefore, a steep gradient transitioning to 90% Acetonitrile is mandatory to elute this bulky impurity as a sharp, quantifiable peak[3],.

-

Thermodynamic Optimization : Elevating the column compartment to 45°C reduces mobile phase viscosity, lowering system backpressure and enhancing the mass transfer kinetics of these large, lipophilic molecules between the mobile and stationary phases[3].

Causality-driven HPLC method development logic for lipophilic Fingolimod impurities.

Experimental Protocol: A Self-Validating Workflow

Reagents & Materials

-

Fingolimod Hydrochloride API (Reference Standard)

-

2-Hydroxydecanal Fingolimod (Impurity 31 Reference Standard, CAS: 1807606-93-4)[2]

-

Solvents : HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm)

-

Modifiers : HPLC-Grade Phosphoric Acid (H₃PO₄, 85%)

Preparation of Solutions

-

Diluent : Mix Acetonitrile and Milli-Q Water in a 90:10 (v/v) ratio. This high-organic diluent ensures complete solubilization of the highly lipophilic Impurity 31[3].

-

Mobile Phase A : 0.1% Phosphoric acid in Milli-Q water. Filter through a 0.22 µm membrane.

-

Mobile Phase B : 100% HPLC-Grade Acetonitrile.

-

Blank Solution : Use the Diluent. (Self-Validation Step: Injected first to confirm no ghost peaks from the solvent matrix interfere with the retention times of the API or Impurity 31).

-

System Suitability Solution (SST) : Dissolve Fingolimod HCl to a concentration of 0.6 mg/mL in Diluent. Spike with 2-Hydroxydecanal Fingolimod at a concentration of 0.0009 mg/mL (0.15% specification limit relative to the API)[3],.

-

Test Sample Solution : Accurately weigh and dissolve Fingolimod API to a final concentration of 0.6 mg/mL in Diluent.

Chromatographic Execution Steps

-

System Equilibration : Purge the HPLC system and equilibrate the C18 column with the initial gradient conditions (70% Mobile Phase A / 30% Mobile Phase B) for at least 30 minutes until the UV baseline is perfectly stable.

-

Blank Injection : Inject 10 µL of the Blank Solution.

-

SST Injection : Inject 10 µL of the SST Solution. Verify that the resolution between Fingolimod and Impurity 31 meets the criteria outlined in Section 4.

-

Standard Precision : Inject the SST Solution in 6 consecutive replicates to verify system precision (%RSD).

-

Sample Analysis : Inject the Test Sample Solutions. Bracket samples with standard injections every 10 runs to ensure retention time stability.

Quantitative Data & Validation Metrics

Table 1: Optimized Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Dynamics |

|---|---|---|---|

| 0.0 | 70 | 30 | Isocratic hold to focus the API band. |

| 5.0 | 70 | 30 | API elutes in this highly aqueous window. |

| 20.0 | 10 | 90 | Linear ramp to flush highly lipophilic amides. |

| 30.0 | 10 | 90 | Isocratic hold to elute Impurity 31. |

| 31.0 | 70 | 30 | Rapid return to initial conditions. |

| 35.0 | 70 | 30 | Column re-equilibration. |

Table 2: Chromatographic Parameters & System Suitability Criteria [3],

| Parameter | Specification / Condition | Mechanistic Rationale |

|---|---|---|

| Column | End-capped C18 (150 x 3.0 mm, 3 µm) | Shields basic API from ionized silanols. |

| Flow Rate | 1.0 - 1.2 mL/min | Balances analysis time and column backpressure. |

| Column Temperature | 45°C | Improves mass transfer for bulky molecules. |

| Detection Wavelength | UV at 220 nm | Optimal absorbance for the fingolimod chromophore. |

| Resolution (Rs) | ≥ 1.5 (API vs Impurity 31) | Ensures baseline separation for accurate integration. |

| Tailing Factor (Tf) | ≤ 2.0 (Fingolimod peak) | Confirms successful suppression of secondary interactions. |

| Signal-to-Noise (S/N) | ≥ 30 (0.15% Impurity standard) | Guarantees limit of quantitation (LOQ) confidence. |

| Injection Precision | %RSD ≤ 2.0% (n=6) | Validates autosampler and method reproducibility. |

Troubleshooting & Peak Integrity

-

Baseline Drift during Gradient : A rising baseline at 220 nm is common as the Acetonitrile concentration increases to 90%. Ensure HPLC-grade Acetonitrile is used, as lower grades contain UV-absorbing impurities that exaggerate this drift[4].

-

Variable Retention Times for Impurity 31 : Because Impurity 31 is highly lipophilic, slight fluctuations in the mobile phase mixing ratio at the pump can cause massive retention time shifts. Ensure the proportioning valves are functioning correctly and solvents are thoroughly degassed[4].

-

Fingolimod Peak Tailing : If the API peak begins to tail (Tf > 2.0), it indicates column degradation (loss of end-capping) or an incorrect mobile phase pH. Verify that Mobile Phase A is strictly at pH ~3.0; if tailing persists, replace the C18 column[4].

References

- Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances - Der Pharma Chemica URL

- Fingolimod HPLC Assay & Impurity Profiling (USP)

- A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug - Research Journal of Pharmacy and Technology URL

- Technical Support Center: HPLC Quantification of Fingolimod Hydrochloride - Benchchem URL

- Octadecanamide, N-[1,1-bis(hydroxymethyl)-3-(4-octylphenyl)

- Fingolimod Impurity 31 - KE-CE4174.

Sources

Application Note: Synthesis and Validation Protocols for 2-Hydroxydecanal Fingolimod Reference Standards

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Application: Impurity Profiling, API Stability Testing, and Regulatory Compliance (ICH Q3A/Q3B)

Background & Mechanistic Causality

Fingolimod (FTY720) is a highly effective sphingosine 1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. Due to the presence of a nucleophilic primary amine and a 1,3-diol moiety, the active pharmaceutical ingredient (API) is susceptible to degradation and side reactions during synthesis, formulation, and prolonged storage.

A critical degradation pathway involves the interaction of Fingolimod with lipid peroxidation products or residual excipient impurities, specifically 2-hydroxy aldehydes and their corresponding oxidized acids. The resulting impurity, widely designated in the industry as 2-Hydroxydecanal Fingolimod (also known as Fingolimod Impurity 31 or Fingolimod M29, CAS: 1807606-93-4) [1], is a mandatory reference standard for rigorous LC-MS impurity profiling [2].

Nomenclature Note: While the trivial name "2-Hydroxydecanal Fingolimod" suggests a direct aldehyde adduct (a secondary amine formed via reductive amination), commercial reference standards under CAS 1807606-93-4 are frequently characterized as the oxidized amide derivative (e.g., 2-hydroxydecanamide) [3]. This discrepancy arises because aliphatic aldehydes rapidly oxidize to carboxylic acids in formulation matrices, leading to amide bond formation[4]. To ensure comprehensive analytical coverage, this application note provides field-proven protocols for synthesizing both the amine and amide adducts.

Synthetic Strategies & Pathway Visualization

To synthesize these reference standards with >98% purity, chemoselectivity is the primary challenge. Fingolimod possesses a primary amine and two primary alcohols.

-

Pathway A (Amine Adduct): Utilizes reductive amination. Sodium triacetoxyborohydride (STAB) is selected because its mild reducing power prevents the premature reduction of the aldehyde to an alcohol, ensuring high conversion to the imine intermediate.

-

Pathway B (Amide Adduct): Utilizes HATU-mediated peptide coupling. HATU is highly efficient for sterically hindered

-hydroxy acids, preventing racemization at the

Figure 1: Divergent synthetic pathways for Fingolimod lipid adducts.

Experimental Protocols

Protocol A: Synthesis of the Secondary Amine Adduct (Reductive Amination)

Causality Insight: We avoid using strong bases or heating to prevent the retro-aldol degradation of 2-hydroxydecanal. The 1,3-diol of Fingolimod remains unprotected because the primary amine is orders of magnitude more nucleophilic, ensuring >95% N-selectivity under these conditions.

Step-by-Step Methodology:

-

Imine Formation: Dissolve Fingolimod free base (1.0 eq, 307.5 mg, 1.0 mmol) and 2-hydroxydecanal (1.05 eq, 180.9 mg, 1.05 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

-

In-Process Self-Validation: Spot the reaction on a TLC plate (Silica gel, DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the deep purple Fingolimod spot indicates complete imine formation.

-

Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol). Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 95:5) to yield the pure secondary amine adduct.

Protocol B: Synthesis of the Amide Adduct (CAS 1807606-93-4)

Figure 2: Step-by-step experimental workflow for the synthesis of the amide reference standard.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve 2-hydroxydecanoic acid (1.1 eq, 207 mg, 1.1 mmol) and HATU (1.2 eq, 456 mg, 1.2 mmol) in anhydrous N,N-Dimethylformamide (DMF, 8 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 522 µL, 3.0 mmol) and stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Add Fingolimod Hydrochloride (1.0 eq, 343.9 mg, 1.0 mmol) to the activated mixture. Stir at room temperature for 4 hours.

-

In-Process Self-Validation: TLC analysis (DCM:MeOH 9:1). The product will appear as a new UV-active spot that does not stain with Ninhydrin (confirming the conversion of the primary amine to an amide).

-

Workup: Dilute the reaction with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Dry over Na₂SO₄ and evaporate the solvent.

-

Purification: Purify via flash chromatography (Silica gel, DCM:MeOH 98:2 to 92:8) to isolate the amide reference standard as a white solid.

Quantitative Data & Analytical Characterization

To ensure the synthesized reference standards are self-validating, they must be subjected to rigorous LC-MS analysis. Below is the expected quantitative data for the starting material and the two synthesized adducts.

Table 1: Chromatographic and Mass Spectrometry Validation Data

| Compound | Chemical Formula | Exact Mass | Expected[M+H]⁺ | Typical HPLC RT (min)* | Ninhydrin Stain |

| Fingolimod (API) | C₁₉H₃₃NO₂ | 307.25 | 308.26 | 4.5 | Positive (Purple) |

| Amine Adduct | C₂₉H₅₃NO₃ | 463.40 | 464.41 | 8.2 | Positive (Yellow/Brown) |

| Amide Adduct (Impurity 31) | C₂₉H₅₁NO₄ | 477.38 | 478.39 | 9.5 | Negative |

*Note: Retention Times (RT) are indicative, based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid, 1.0 mL/min). Chain length variations (e.g., C18 octadecanamide variants) will shift the RT significantly higher [4].

NMR Validation Criteria:

For the Amide Adduct , successful synthesis is confirmed by the presence of a downfield amide proton signal (

References

- LGC Standards. "Buy Online CAS Number 1807606-93-4 - TRC - 2-Hydroxydecanal Fingolimod". LGC Standards.

- Veeprho. "Fingolimod Impurity 31 | CAS 1807606-93-4". Veeprho Impurity Reference Standards.

- Clearsynth. "Fingolimod M29 | CAS No. 1807606-93-4". Clearsynth.

- ChemicalBook. "Octadecanamide, N-[1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl]-2-hydroxy- | 1807606-93-4". ChemicalBook.

Application Note: Highly Sensitive LC-MS/MS Quantification of 2-Hydroxydecanal Fingolimod in API and Biological Matrices

Introduction & Scientific Rationale

Fingolimod is a highly potent sphingosine 1-phosphate (S1P) receptor modulator globally approved for the oral treatment of 1[1]. As a prodrug, it undergoes in vivo phosphorylation to its active metabolite, which subsequently internalizes S1P receptors to prevent lymphocyte egress from lymphoid organs.

During the synthesis, formulation, and storage of the Active Pharmaceutical Ingredient (API), highly lipophilic degradants and byproducts can form. One of the most critical of these is 2-Hydroxydecanal Fingolimod (also classified commercially as 2[2]), bearing the3[3] and the molecular formula . Regulatory bodies require stringent impurity profiling to ensure patient safety. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify trace levels of this specific impurity.

Fig 1. Fingolimod activation via SPHK2 and subsequent S1P receptor modulation pathway.

Analytical Methodology: The Causality Behind the Choices

To achieve trace-level quantification, every parameter of the extraction and chromatographic system must be deliberately engineered to combat the extreme lipophilicity of the analytes.

-

Causality of the Extraction Solvent: Fingolimod and its impurities are highly lipophilic and exhibit >99% protein binding in biological matrices. A simple aqueous extraction is insufficient. Using a high-ratio organic solvent—specifically 100% Acetonitrile—during 4[4] disrupts these binding interactions, forcing the analyte into the supernatant while precipitating interfering matrix proteins.

-

Causality of the Biphenyl Stationary Phase: Standard C18 columns often fail to adequately resolve structurally similar aliphatic-aromatic compounds. The octylphenyl core of Fingolimod requires orthogonal retention mechanisms. A 4[4] provides enhanced

interactions with the aromatic rings of the analytes, yielding superior peak shape and baseline resolution between the API and Impurity 31. -

Causality of Mobile Phase Additives: The addition of 0.1% Formic Acid to both aqueous and organic mobile phases serves a dual purpose: it suppresses secondary silanol interactions on the column (preventing peak tailing) and provides an excess of protons to drive the equilibrium toward the

state in the Electrospray Ionization (ESI) source, maximizing the signal.

Fig 2. Sequential LC-MS/MS workflow for the trace quantification of Fingolimod impurities.

Experimental Protocols

Sample Preparation (API Impurity Profiling)

-

Stock Solutions: Accurately weigh 10.0 mg of Fingolimod API and 1.0 mg of5[5]. Dissolve each in 10 mL of Methanol to create 1 mg/mL and 100 µg/mL primary stocks, respectively.

-

Internal Standard (IS): Prepare a 50 ng/mL working solution of in 50% Methanol in water.

-

Sample Dilution: Dilute the API sample to a working concentration of 10 µg/mL using Acetonitrile/Water (50:50, v/v). Spike with 10 µL of the IS working solution.

-

Centrifugation: Vortex the mixture for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any insoluble particulates before transferring the supernatant to a silanized autosampler vial. (Note: Silanized vials are critical to prevent non-specific binding of the lipophilic impurity to the glass).

Liquid Chromatography Parameters

Separation is executed on a UHPLC system utilizing a Kinetex Biphenyl column (100 × 4.6 mm, 2.6 µm) maintained at 45°C. The elevated temperature improves mass transfer kinetics and mitigates peak tailing for long-chain amines.

Table 1: UHPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |

| 0.00 | 0.60 | 70 | 30 |

| 1.00 | 0.60 | 70 | 30 |

| 4.00 | 0.60 | 5 | 95 |

| 6.00 | 0.60 | 5 | 95 |

| 6.10 | 0.60 | 70 | 30 |

| 8.00 | 0.60 | 70 | 30 |

Mass Spectrometry Parameters

The mass spectrometer is operated in ESI positive mode. The ion source conditions are optimized as follows: Capillary Voltage at 5500 V, Desolvation Temperature at 600°C, and Curtain Gas at 12 psi.

Table 2: MS/MS MRM Transitions and Collision Energies

| Analyte | Precursor Ion | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| Fingolimod | 308.4 | 255.3 | 50 | 24 | API Quantifier |

| Fingolimod-d4 (IS) | 312.4 | 259.3 | 50 | 24 | Internal Standard |

| 2-Hydroxydecanal Fingolimod | 534.4 | 255.3 | 50 | 30 | Impurity Quantifier |

| 2-Hydroxydecanal Fingolimod | 534.4 | 498.4 | 50 | 20 | Impurity Qualifier |

Note: The primary fragment m/z 255.3 corresponds to the conserved octylphenyl core following the neutral loss of the headgroup.

Trustworthiness: System Suitability and Self-Validation Protocol

A robust analytical method must be a self-validating system. To ensure data integrity and compliance with 1[1], the following System Suitability Test (SST) must be passed prior to batch acquisition:

-

Carryover Assessment: A double-blank injection (mobile phase only) must immediately follow the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be

of the Lower Limit of Quantification (LLOQ) area for the impurity, and -

Signal-to-Noise (S/N): The LLOQ standard must exhibit an S/N ratio of

for the 2-Hydroxydecanal Fingolimod quantifier transition (m/z 534.4 → 255.3). -

Linearity: The calibration curve (ranging from 5 pg/mL to 2500 pg/mL) must yield a correlation coefficient (

)

References

- A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI.

- Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media.

- A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. PubMed.

- Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. SID.

- Octadecanamide, N-[1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl]-2-hydroxy- | 1807606-93-4. ChemicalBook.

- Buy Online CAS Number 1807606-93-4 - TRC - 2-Hydroxydecanal Fingolimod. LGC Standards.

- Product Datasheet - 2-Hydroxydecanal Fingolimod. Biozol.

- Fingolimod Impurity 31 - KD-CD4174.29-25MG. Labmix24.

Sources

- 1. mdpi.com [mdpi.com]

- 2. labmix24.com [labmix24.com]

- 3. Octadecanamide, N-[1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl]-2-hydroxy- | 1807606-93-4 [chemicalbook.com]

- 4. A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 1807606-93-4 - TRC - 2-Hydroxydecanal Fingolimod | LGC Standards [lgcstandards.com]

Application Note: A Robust HPLC Method for the Separation of 2-Hydroxydecanal from Fingolimod

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of 2-Hydroxydecanal, a potential impurity, from the active pharmaceutical ingredient (API) Fingolimod. The method is designed for use in quality control and stability testing environments. By employing a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at an acidic pH, baseline separation of the two compounds is achieved. The rationale behind the selection of chromatographic parameters is discussed, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Fingolimod is an immunomodulating drug used in the treatment of multiple sclerosis.[1][2][3] As with any pharmaceutical compound, ensuring the purity of the API is critical for its safety and efficacy.[4][5] Potential impurities can arise from the synthesis process, degradation, or storage. 2-Hydroxydecanal is a potential process-related impurity or degradant that requires effective analytical monitoring. Due to the differences in the chemical structures and physicochemical properties of the polar aliphatic aldehyde, 2-Hydroxydecanal, and the more complex Fingolimod molecule, developing a single chromatographic method for their separation presents a unique set of challenges. This application note provides a detailed protocol for a stability-indicating HPLC method that successfully resolves 2-Hydroxydecanal from Fingolimod.

Analyte Structures and Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful separation method.

-

Fingolimod: Chemically, Fingolimod is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride.[6] It is a structural analog of sphingosine.[1] Fingolimod possesses both polar functional groups (amino and hydroxyl) and a significant non-polar alkylphenyl chain, giving it a degree of lipophilicity.

-

2-Hydroxydecanal: This is a medium-chain aliphatic aldehyde with a hydroxyl group. While specific experimental data for 2-Hydroxydecanal is limited, its structure suggests it is a relatively polar molecule. The predicted XLogP3 for its isomer, 10-hydroxydecanal, is 2.3, and its topological polar surface area is 37.3 Ų.[4] Aliphatic aldehydes generally lack a strong chromophore, which can make UV detection challenging.[7] Hydroxy aldehydes typically exhibit a UV absorption maximum below 250 nm.[8]

The key challenge lies in retaining the polar 2-Hydroxydecanal on a reversed-phase column while ensuring the elution of the more retained Fingolimod in a reasonable time with good peak shape.

Chromatographic Method Development: Rationale and Strategy

The chosen chromatographic conditions are based on the physicochemical properties of the analytes and established principles of reversed-phase chromatography.

Mode of Chromatography: Reversed-Phase HPLC

Reversed-phase HPLC is the preferred method due to its versatility and its ability to separate compounds with a wide range of polarities.[5] Both Fingolimod and 2-Hydroxydecanal have sufficient hydrophobicity to be retained on a non-polar stationary phase.

Stationary Phase: C18 Column

A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is necessary to provide adequate retention for the polar 2-Hydroxydecanal. A high-purity silica-based C18 column with end-capping is recommended to minimize peak tailing for the basic Fingolimod molecule.

Mobile Phase Selection

-

Mobile Phase A: An aqueous buffer of 0.02 M potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid is used. The acidic pH serves two purposes: it suppresses the ionization of the primary amine in Fingolimod, leading to better peak shape and consistent retention, and it can improve the stability of the aldehyde.

-

Mobile Phase B: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency at lower wavelengths.

Elution Mode: Gradient Elution

A gradient elution is necessary to achieve the separation of the polar 2-Hydroxydecanal and the more retained Fingolimod within a single run. The gradient starts with a low percentage of acetonitrile to ensure the retention of 2-Hydroxydecanal and then ramps up to elute Fingolimod with a good peak shape in a reasonable timeframe.

Detection Wavelength

Fingolimod has been successfully detected at 220 nm.[6][9] However, simple aliphatic aldehydes like 2-Hydroxydecanal are expected to have a weak absorbance at this wavelength. To ensure sensitive detection of 2-Hydroxydecanal, a lower wavelength of 210 nm is selected. While this may lead to a higher baseline, the sensitivity gain for the aldehyde is crucial for its quantification as an impurity.

Detailed Experimental Protocol

Instrumentation and Materials

-

HPLC system with a gradient pump, autosampler, and UV or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

-

Phosphoric acid (H₃PO₄) (AR grade).

-

Water (HPLC grade).

-

Fingolimod reference standard.

-

2-Hydroxydecanal reference standard.

Preparation of Solutions

-

Mobile Phase A (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

-

Standard Solution Preparation:

-

Fingolimod Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Fingolimod reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

2-Hydroxydecanal Stock Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-Hydroxydecanal reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution: Prepare a mixed working standard solution containing Fingolimod (e.g., 100 µg/mL) and 2-Hydroxydecanal (e.g., 1 µg/mL) by appropriate dilution of the stock solutions with the diluent.

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.02 M KH₂PO₄, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Method Validation Considerations

For implementation in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: Demonstrate the separation of 2-Hydroxydecanal and Fingolimod from each other and from any potential degradation products.

-

Linearity: Establish a linear relationship between the concentration and the detector response for both analytes.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of 2-Hydroxydecanal that can be reliably detected and quantified.

-

Robustness: Assess the method's performance with deliberate small variations in parameters like pH, mobile phase composition, and column temperature.

Workflow Diagram

Caption: Workflow for the HPLC separation of 2-Hydroxydecanal from Fingolimod.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the separation and quantification of 2-Hydroxydecanal from Fingolimod. The use of a C18 column with a gradient elution and UV detection at 210 nm allows for the successful resolution of these two compounds with different polarities. This method is suitable for routine quality control analysis and stability studies of Fingolimod drug substance and product.

References

-

Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Retrieved from [Link]

-

Wikipedia. (n.d.). Fingolimod. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug. Retrieved from [Link]

-

Der Pharma Chemica. (2026, February 20). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances | Abstract. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (2024, May 30). Fingolimod. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Fingolimod Hydrochloride used for? Retrieved from [Link]

-

DOI. (2014, September 23). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Retrieved from [Link]

-

PubMed. (2020, September 15). Fingolimod as a Treatment in Neurologic Disorders Beyond Multiple Sclerosis. Retrieved from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

-

MedlinePlus. (2025, September 15). Fingolimod. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry | Request PDF. Retrieved from [Link]

-

Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2020, November 12). Retrieved from [Link]

-

A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]

-

SCIRP. (2023, August 29). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical UV spectra of the different compound types -from left to right.... Retrieved from [Link]

Sources

- 1. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclopentadecanone, 2-hydroxy- (CAS 4727-18-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 10-Hydroxydecanal | C10H20O2 | CID 13132096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-hydroxypentanal | C5H10O2 | CID 10351659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Application Note: High-Resolution Mass Spectrometry for the Identification of a Novel Fingolimod Adduct

A Methodological Guide for the Analysis of 2-Hydroxydecanal Fingolimod

Abstract

Fingolimod (FTY720) is an essential oral therapeutic for managing relapsing-remitting multiple sclerosis.[1][2][3] The assurance of its purity, safety, and efficacy necessitates rigorous analytical oversight, particularly in the identification and characterization of potential impurities and degradation products.[4][5] This application note presents a comprehensive protocol for the analysis of a potential oxidative adduct, 2-hydroxydecanal fingolimod, utilizing High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). We provide a self-validating framework that moves beyond a simple recitation of steps to explain the causality behind experimental choices. This guide offers detailed, step-by-step methodologies for sample preparation, LC-HRMS analysis, and data interpretation, designed for researchers, scientists, and drug development professionals. The protocol emphasizes the power of accurate mass measurement and tandem mass spectrometry (MS/MS) for the confident structural elucidation of novel, low-level analytes in pharmaceutical substances.

Introduction: The Imperative for Advanced Impurity Profiling

Fingolimod is a sphingosine 1-phosphate (S1P) receptor modulator that functions by sequestering lymphocytes in the lymph nodes, thereby preventing their migration into the central nervous system.[6][7] Its metabolism is extensive, occurring primarily through three pathways: reversible phosphorylation to the active metabolite fingolimod-phosphate, oxidation by CYP4F2 enzymes, and the formation of non-polar ceramides.[1][8]

The process of drug manufacturing, formulation, and storage can introduce impurities—any component that is not the active pharmaceutical ingredient (API) or an excipient.[5] These impurities, even at trace levels, can impact the drug's safety and efficacy, making their identification and control a critical aspect of pharmaceutical development and regulatory compliance.[9] International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher.[10]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, has become an indispensable tool for impurity profiling.[4] Its ability to provide highly accurate mass measurements (typically <5 ppm) allows for the generation of elemental formulas, a crucial first step in identifying unknown compounds. This application note details a robust LC-HRMS methodology designed to detect and characterize a hypothetical but plausible oxidative adduct of fingolimod, termed "2-hydroxydecanal fingolimod." This adduct could theoretically arise from the reaction of fingolimod with reactive aldehyde species generated during oxidative stress or degradation.

Part I: Experimental Design and Rationale

The primary objective is to develop and validate an LC-HRMS method capable of separating fingolimod from potential impurities and providing high-confidence structural information for the novel 2-hydroxydecanal fingolimod adduct. The workflow is designed to be systematic, ensuring reproducibility and data integrity.

Overall Analytical Workflow

The analytical process follows a logical progression from sample preparation to final structural confirmation. This workflow ensures that each stage builds upon the last, culminating in a high-confidence result.

Caption: Overall workflow for impurity identification.

Instrumentation and Reagents

-

Liquid Chromatography System: A UHPLC or HPLC system capable of delivering stable gradients at pressures up to 600 bar.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Sciex Q-TOF) with a resolution of ≥70,000 FWHM and mass accuracy <5 ppm.

-

Ion Source: Heated Electrospray Ionization (H-ESI) source.

-

Chemicals and Reagents: All solvents (Acetonitrile, Methanol, Water) should be LC-MS grade. Formic acid (reagent grade, ~99%) and Ammonium formate (LC-MS grade) are required for mobile phase preparation. Fingolimod hydrochloride reference standard is also necessary.

Part II: Detailed Protocols

The following protocols provide a step-by-step guide for the analysis. The rationale behind key steps is included to facilitate method adaptation and troubleshooting.

Protocol 1: Sample Preparation

Rationale: The goal of sample preparation is to dissolve the analyte in a solvent compatible with the LC mobile phase to ensure good peak shape and prevent precipitation on the column. A "stressed" sample is prepared to intentionally generate degradation products, increasing the likelihood of observing the target impurity.

-

Fingolimod Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of fingolimod hydrochloride reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and bring to volume with a 50:50 (v/v) mixture of methanol and water. This solution is stable for several weeks when stored at 2-8°C.

-

-

Working Standard Solution (10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to volume with the mobile phase A (see Protocol 2.1). This solution should be prepared fresh daily.

-

-

Forced Degradation (Oxidative Stress):

-

Pipette 1 mL of the 1 mg/mL stock solution into a glass vial.

-

Add 100 µL of 3% hydrogen peroxide.

-

Cap the vial and heat at 60°C for 4 hours.

-

Allow the solution to cool to room temperature.

-

Dilute 1:100 with mobile phase A before injection. This creates a sample where oxidative impurities, like the target aldehyde adduct, are more likely to be present.

-

Protocol 2: Liquid Chromatography (LC) Method

Rationale: A reversed-phase C18 column is selected due to the hydrophobic nature of fingolimod's octylphenyl group. A gradient elution is employed to effectively separate the parent drug from earlier-eluting polar impurities and later-eluting non-polar species. Formic acid is added to the mobile phase to protonate the primary amine of fingolimod, which improves peak shape and enhances ionization efficiency in positive ESI mode.

| Parameter | Condition |

| Column | C18, 100 x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 |

Protocol 3: High-Resolution Mass Spectrometry (HRMS) Method

Rationale: Electrospray ionization in positive mode (ESI+) is chosen as it is highly effective for ionizing molecules with basic functional groups like the amine in fingolimod. A Full Scan MS1 experiment is used for initial detection and accurate mass determination. A data-dependent MS/MS (dd-MS2) experiment is then triggered for the most intense ions, providing fragmentation data for structural elucidation.

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Sheath Gas Flow Rate | 40 (arbitrary units) |

| Aux Gas Flow Rate | 10 (arbitrary units) |

| Gas Temperature | 320°C |

| MS1 (Full Scan) | |

| Mass Range | 100 - 800 m/z |

| Resolution | 70,000 FWHM |

| AGC Target | 1e6 |

| Max IT | 100 ms |

| MS2 (dd-MS2) | |

| Resolution | 17,500 FWHM |

| AGC Target | 1e5 |

| Max IT | 50 ms |

| Isolation Window | 2.0 m/z |

| Collision Energy | Stepped NCE (20, 30, 40) |

Part III: Data Analysis and Interpretation

Accurate Mass and Formula Generation

The first step in identifying an unknown peak is to determine its elemental formula from the high-resolution mass data.

-